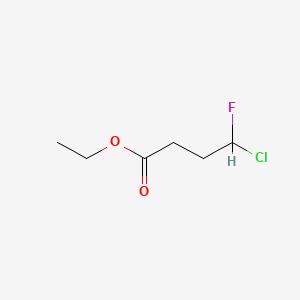
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid, commonly referred to as TFESA, is a highly versatile compound with a wide range of applications in the scientific research community. It is a small molecule that contains a salicylic acid group and a tetrafluoroethoxy group, which makes it an ideal candidate for use in a variety of research contexts. In
Applications De Recherche Scientifique
TFESA is a highly useful compound for scientific research, as it can be used in a variety of contexts. It is often employed as a substrate for the study of enzyme-catalyzed reactions, as it is highly reactive and can be used to study a wide range of enzymes. Additionally, TFESA is used in the study of metabolic pathways, as it can be used to study the metabolism of other compounds. It is also used in the study of drug metabolism, as it can be used to study the metabolism of drugs in the body. Finally, TFESA is used in the study of protein-protein interactions, as it can be used to study the binding of proteins to other molecules.
Mécanisme D'action
The mechanism of action of TFESA is complex and not fully understood. It is believed that TFESA binds to enzymes and other proteins, altering their structure and activity. Additionally, it is believed that TFESA can bind to other molecules in the body, such as hormones, and affect their activity. The exact mechanism of action of TFESA is still being studied, but it is believed that it may be involved in a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
TFESA has been shown to have a variety of biochemical and physiological effects. In animal studies, TFESA has been found to have anti-inflammatory and analgesic effects, as well as having the ability to reduce cholesterol levels. Additionally, TFESA has been found to have antioxidant and anti-cancer effects in animal studies. Finally, TFESA has been found to have the ability to modulate the activity of enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
TFESA has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to work with and store. It is also highly reactive, making it ideal for use in enzyme-catalyzed reactions. Additionally, it is relatively inexpensive, making it a cost-effective option for research. However, TFESA also has some limitations. It is a highly reactive compound, meaning that it can be difficult to control in experiments. Additionally, it is not very stable, meaning that it can degrade over time.
Orientations Futures
The potential of TFESA is still being explored, and there are a number of potential future directions for research. One potential future direction is the use of TFESA in drug metabolism studies. Additionally, TFESA could be used in the study of protein-protein interactions, as it has the potential to affect the binding of proteins to other molecules. Finally, TFESA could be used in the study of metabolic pathways, as it could be used to study the metabolism of other compounds. In conclusion, TFESA is a highly versatile compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
TFESA can be synthesized in a few different ways. The most common method is a two-step process involving the reaction of salicylic acid with 1,1,2,2-tetrafluoroethanol in the presence of a strong base. This reaction yields a salicylate ester, which is then hydrolyzed to produce the desired TFESA product. Other methods for synthesizing TFESA include the reaction of 1,1,2,2-tetrafluoroethanol with an acid chloride, or the reaction of salicylic acid with a difluoromethylsulfonate ester.
Propriétés
IUPAC Name |
2-hydroxy-5-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O4/c10-8(11)9(12,13)17-4-1-2-6(14)5(3-4)7(15)16/h1-3,8,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISFTDHVVUZINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)F)(F)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2-Tetrafluoroethoxy)salicylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














